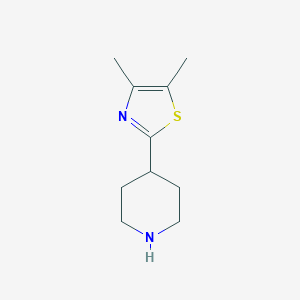

4-(dimethyl-1,3-thiazol-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGFVUPBFHMCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004527-71-2 | |

| Record name | 4-(dimethyl-1,3-thiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 4 Dimethyl 1,3 Thiazol 2 Yl Piperidine Analogues

Systematic Structural Modifications of the Thiazole (B1198619) Moiety and Their Impact on In Vitro Activity

The thiazole ring is a key component of numerous pharmacologically active compounds, and its substitution pattern can significantly influence biological activity. In analogues of 4-(thiazol-2-yl)piperidine, modifications to the thiazole moiety have been shown to modulate potency and selectivity.

Research on related thiazole derivatives indicates that the electronic and steric properties of substituents on the thiazole ring are crucial. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of different groups on the thiazole ring played a role in their inhibitory activity against protein kinase CK2. nih.gov While not directly analogous to the 4,5-dimethyl substitution pattern of the target compound, these studies suggest that even minor changes to the thiazole ring can have a profound impact on biological interactions.

In a series of 2-amino-4-thiazole-containing renin inhibitors, modifications at the 5-position of the thiazole ring were explored. nih.gov The nature of the substituent at this position influenced the inhibitory potency, highlighting the sensitivity of this part of the molecule to structural changes. This suggests that the methyl groups in 4-(dimethyl-1,3-thiazol-2-yl)piperidine are likely to play a significant role in defining the compound's interaction with its biological target.

To illustrate the impact of thiazole substitutions in a related series, the following data from a study on thiazole-based histone deacetylase (HDAC) inhibitors is presented. nih.gov

Table 1: In Vitro Activity of Thiazole-Substituted HDAC Inhibitors

| Compound | R1 | R2 | HDAC1 IC50 (nM) |

|---|---|---|---|

| 1a | H | H | 1500 |

| 1b | Me | H | 800 |

| 1c | H | Me | 1200 |

Note: The core structure for this data is a benzamide (B126) connected to a 4-substituted thiazole, not this compound. The data is illustrative of the effect of methyl substitutions on a thiazole ring in a biologically active molecule.

Systematic Structural Modifications of the Piperidine (B6355638) Ring and Substituents

The piperidine ring serves as a versatile scaffold in drug design, and its substitution pattern is a key determinant of pharmacological activity. Modifications to the piperidine ring of 4-(thiazol-2-yl)piperidine analogues can affect their potency, selectivity, and pharmacokinetic properties.

Studies on various piperidine derivatives have shown that the nature and position of substituents on the piperidine nitrogen and carbon atoms are critical. For instance, in a series of 1,4-disubstituted piperidines, the length and nature of the substituent on the piperidine nitrogen were systematically varied, leading to significant changes in their activity as triple reuptake inhibitors. nih.gov This highlights the importance of the substituent on the nitrogen of the piperidine ring. In the case of this compound, where the nitrogen is unsubstituted, this position is a prime site for modification to modulate activity.

Furthermore, the conformation of the piperidine ring, which can be influenced by its substituents, is also a critical factor. The introduction of bulky groups or rigidifying the ring system can lock the molecule into a specific conformation, which may be more or less favorable for binding to its biological target.

The following table, derived from a study on piperidine-based FAAH inhibitors, illustrates how modifications to the piperidine ring can impact in vitro activity. nih.gov

Table 2: In Vitro Activity of Piperidine-Modified FAAH Inhibitors

| Compound | Piperidine Substitution | FAAH IC50 (nM) |

|---|---|---|

| 2a | N-Boc | >10000 |

| 2b | N-H | 520 |

| 2c | N-Methyl | 850 |

Note: The core structure for this data is a piperidinyl thiazole isoxazoline, not this compound. This data illustrates the effect of N-substitution on the piperidine ring.

Investigation of Linker Region Modifications and Stereochemical Influences on In Vitro Biological Response

Stereochemistry is another critical aspect that can profoundly impact biological activity. The presence of chiral centers in either the thiazole or piperidine moieties, or in any substituents, can lead to enantiomers or diastereomers with different pharmacological profiles. For example, studies on other chiral heterocyclic compounds have frequently shown that one enantiomer is significantly more active than the other, a phenomenon known as eudismic ratio. This underscores the importance of a three-dimensional arrangement of functional groups for optimal target interaction.

Identification of Key Pharmacophoric Features Essential for Biological Activity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. Based on the analysis of related structures, several key pharmacophoric features can be proposed for 4-(thiazol-2-yl)piperidine analogues.

A computational study on thiazole hybrids identified key interaction points within the binding site of the target enzyme. nih.gov These typically include:

Aromatic/Hydrophobic Regions: The thiazole ring and any aryl substituents can engage in hydrophobic and aromatic stacking interactions. The dimethyl substitution on the thiazole ring of the target compound contributes to its lipophilicity and steric profile.

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring and the nitrogen in the piperidine ring can act as hydrogen bond acceptors. The N-H group of the piperidine is a potential hydrogen bond donor.

Defined Spatial Arrangement: The relative orientation of the thiazole and piperidine rings is crucial for fitting into the binding pocket of the biological target.

A pharmacophore model for a series of selective COX-2 inhibitors containing a central aromatic ring highlighted the importance of two aromatic features and a hydrogen bond acceptor. nih.gov While the core structure is different, this model reinforces the general importance of these features in ligand-receptor interactions.

Computational Approaches to SAR Analysis, Including QSAR Modeling and Molecular Field Analysis

Computational methods are powerful tools for understanding and predicting the SAR of a series of compounds. Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular field analysis can provide valuable insights into the molecular properties that govern biological activity.

A QSAR study on a series of 2-(4-(piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines as H3 receptor antagonists revealed that the biological activity was influenced by descriptors related to the topology and electronic properties of the molecules. nih.gov Such models can be used to predict the activity of new, unsynthesized analogues.

Molecular docking studies on related thiazole-containing compounds have helped to visualize the binding modes of these inhibitors within the active site of their target proteins. nih.gov These studies can identify key amino acid residues that interact with the ligand and explain the observed SAR. For instance, docking studies can rationalize why a particular substituent at a specific position on the thiazole or piperidine ring increases or decreases activity.

Although a specific QSAR or molecular field analysis for this compound was not found, the application of these methods to structurally related series demonstrates their utility in guiding the design of more potent and selective analogues.

Mechanistic Investigations of 4 Dimethyl 1,3 Thiazol 2 Yl Piperidine

Elucidation of Molecular Targets and Ligand Binding Modes

Identifying the specific molecular targets of a compound is a critical first step in understanding its mechanism of action. Several powerful techniques are routinely used for this purpose.

Affinity Chromatography, Chemoproteomics, and Pull-Down Approaches

To identify the binding partners of 4-(dimethyl-1,3-thiazol-2-yl)piperidine within a complex biological sample, affinity-based methods are indispensable. These approaches typically involve immobilizing a derivative of the compound onto a solid support, such as chromatography beads. This "bait" is then incubated with a cell lysate or tissue homogenate. Proteins that specifically bind to the compound are captured and subsequently eluted and identified, often using mass spectrometry-based proteomics.

Chemoproteomics offers a powerful and unbiased strategy for target identification in a cellular context. nih.gov This can involve the synthesis of a probe molecule that incorporates a reactive group and a reporter tag (like biotin (B1667282) or an alkyne) onto the this compound scaffold. Following treatment of live cells with the probe, the tagged proteins can be enriched and identified.

Site-Directed Mutagenesis Studies of Proposed Target Proteins

Once a putative protein target has been identified, site-directed mutagenesis is a key technique to validate the interaction and map the binding site. neb.comnih.govnih.gov This method involves systematically altering the amino acid sequence of the target protein. neb.comnih.gov By observing how these mutations affect the binding affinity or functional response to this compound, researchers can pinpoint the critical residues involved in the interaction. For instance, if a mutation in a specific pocket of the protein abolishes binding, it provides strong evidence that this is part of the binding site.

Analysis of Downstream Signaling Pathways and Cellular Responses Mediated by this compound (In Vitro)

After identifying a molecular target, the subsequent step is to understand the downstream consequences of the compound-target interaction. This involves a variety of in vitro cellular assays. For example, if the target is a G protein-coupled receptor (GPCR), researchers would investigate changes in second messenger levels (e.g., cAMP, Ca2+), activation of downstream kinases, or alterations in gene expression. If the target is an enzyme, assays would measure the inhibition or activation of its catalytic activity and the impact on related metabolic or signaling pathways.

Computational and Theoretical Studies on 4 Dimethyl 1,3 Thiazol 2 Yl Piperidine

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of one molecule when bound to a second. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential leads. nih.gov For 4-(dimethyl-1,3-thiazol-2-yl)piperidine, this process would involve preparing a 3D structure of the molecule and docking it into the binding sites of various biologically relevant proteins.

Given the structural similarity to known bioactive agents, potential targets could include enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease, or various kinases and receptors implicated in cancer. nih.govmdpi.com The docking process calculates a score, typically representing the binding free energy, which indicates the strength of the interaction. researchgate.net Lower binding energy values suggest a more favorable and stable interaction. The simulation also reveals the specific binding mode, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the protein's active site. mdpi.com

For instance, a hypothetical docking study of this compound against human acetylcholinesterase could yield results predicting the specific interactions and binding affinity.

Interactive Data Table: Hypothetical Docking Results against Acetylcholinesterase (PDB: 4EY7)

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -9.2 | TYR72, TRP286, TYR341 |

| Hydrogen Bonds | 1 | SER293 |

| Hydrophobic Interactions | 5 | TRP86, TYR124, PHE338 |

| Inhibition Constant (Ki, est.) | 150 nM | N/A |

Note: The data presented in this table is hypothetical and serves as an illustration of typical results from a molecular docking simulation.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. taylorfrancis.com These methods provide detailed information about electron distribution, which governs the molecule's reactivity, stability, and spectroscopic characteristics. researchgate.netatlantis-press.com For this compound, these calculations can determine several key quantum chemical descriptors.

Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Other calculated properties include the molecular dipole moment, which influences solubility and binding interactions, and the molecular electrostatic potential (MEP) map, which visualizes the electron density and helps identify sites for electrophilic and nucleophilic attack.

Interactive Data Table: Predicted Quantum Chemical Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.8 Debye | Polarity and intermolecular interactions |

Note: The data presented in this table is hypothetical, based on typical values for similar heterocyclic compounds, and illustrates the output of quantum chemical calculations.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis is used to identify the stable, low-energy conformations of a flexible molecule and to understand the energy barriers between them. The piperidine (B6355638) ring in this compound can adopt several conformations, most notably the chair, boat, and twist-boat forms. ias.ac.in The chair conformation is generally the most stable.

For substituted piperidines, the substituent—in this case, the 4-(dimethyl-1,3-thiazol-2-yl) group—can be positioned in either an axial or equatorial position on the chair conformer. The relative stability of these two positions is crucial. Computational methods can systematically rotate the molecule's rotatable bonds to map out the potential energy surface and identify the global and local energy minima, which correspond to the most stable conformers. nih.govresearchgate.net This analysis provides insight into the shapes the molecule is most likely to adopt in solution and when interacting with a biological target.

Interactive Data Table: Hypothetical Low-Energy Conformers

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Chair (Equatorial) | 178.5° | 0.00 | 98.5 |

| Chair (Axial) | 55.2° | 2.5 | 1.4 |

| Twist-Boat | 85.1° | 5.8 | <0.1 |

Note: The data in this table is for illustrative purposes, representing a typical outcome of a conformational analysis for a substituted piperidine.

Molecular Dynamics Simulations for Binding Dynamics, Stability, and Solvent Effects

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.govnih.gov An MD simulation of the this compound-protein complex, starting from the best-docked pose, can assess the stability of the binding mode. irbbarcelona.org It also provides insights into the role of solvent molecules and the flexibility of both the ligand and the protein. nih.gov

Key analyses of an MD trajectory include calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to monitor for conformational changes and stability. gromacs.org The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for binding. Furthermore, the persistence of interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for binding affinity.

Interactive Data Table: Illustrative Molecular Dynamics Simulation Analysis

| Analysis Metric | Average Value | Interpretation |

| Protein RMSD | 1.8 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 1.2 Å | The ligand remains stably bound in the binding pocket. |

| Key H-Bond Occupancy | 85% | The hydrogen bond with SER293 is strong and consistent. |

| RMSF of Binding Site | 0.9 Å | Residues in the binding site show low fluctuation, indicating a stable pocket. |

Note: This table contains hypothetical data representing a typical analysis of an MD simulation trajectory.

In Silico Prediction of Potential Biological Activities and Drug-like Properties

In silico methods can predict the potential biological activities of a novel compound by comparing its structural features to large databases of molecules with known activities. nih.govmalariaworld.org This can be achieved through various approaches, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms. nih.govprotoqsar.com Based on the presence of the thiazole (B1198619) and piperidine scaffolds, this compound could be predicted to have activities related to CNS disorders, inflammation, or antimicrobial effects, as these are common properties of such heterocyclic compounds. nih.gov

Furthermore, computational tools are used to predict "drug-like" properties, which are physicochemical characteristics that influence a molecule's suitability as a drug candidate. A widely used guideline is Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. semanticscholar.org Molecules that adhere to these rules are more likely to have good oral bioavailability.

Interactive Data Table: Predicted Drug-like Properties (Lipinski's Rule of Five)

| Property | Predicted Value | Lipinski's Rule (Threshold) | Compliance |

| Molecular Weight | 196.32 g/mol | < 500 | Yes |

| LogP (octanol-water partition) | 2.1 | < 5 | Yes |

| Hydrogen Bond Donors | 1 (piperidine NH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (thiazole N, piperidine N) | ≤ 10 | Yes |

| Molar Refractivity | 58.4 cm³ | 40-130 | Yes |

Note: The data in this table is calculated for the specified molecule and demonstrates its compliance with common drug-likeness filters.

Applications and Utility of 4 Dimethyl 1,3 Thiazol 2 Yl Piperidine in Chemical Biology Research

Development of 4-(dimethyl-1,3-thiazol-2-yl)piperidine as a Chemical Probe for Target Validation

Currently, there is no published research on the development of this compound as a chemical probe.

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a biological system. aacrjournals.orgresearchgate.netnih.gov The development of a high-quality chemical probe requires a molecule with high potency and selectivity for its intended target. aacrjournals.orgresearchgate.netnih.govnih.gov The process of developing a compound like this compound into a chemical probe would involve several key stages:

Primary Screening: The compound would be tested against a panel of biological targets to identify any initial "hits" – instances where it shows activity against a specific protein.

Potency and Selectivity Profiling: Once a primary target is identified, the compound's potency (the concentration required to produce a desired effect) would be determined, typically measured as an IC50 or Kd value. aacrjournals.org It would also be tested against a panel of related proteins to ensure it is selective for its intended target. aacrjournals.org

Mechanism of Action Studies: Experiments would be conducted to understand how the compound interacts with its target and how this interaction leads to a biological effect.

Cellular Activity: The probe's ability to engage its target within a cellular context and elicit a measurable response would be confirmed. researchgate.netnih.gov

To be considered a high-quality chemical probe, a compound should ideally meet the criteria outlined in the following table.

| Parameter | Ideal Characteristics for a Chemical Probe | Hypothetical Data for a Derivative |

| Biochemical Potency | IC50 or Kd < 100 nM | 50 nM |

| Cellular Potency | EC50 < 1 µM | 0.5 µM |

| Selectivity | >30-fold against related targets | >50-fold against other kinases |

| Mechanism of Action | Well-defined and understood | Competitive inhibitor of ATP binding |

| Negative Control | Structurally similar but inactive analog available | Isomer with >100-fold weaker activity |

This table presents hypothetical data for a derivative of this compound to illustrate the parameters of a chemical probe.

Utilization in Phenotypic Screening Campaigns for the Identification of Novel Bioactive Agents

There is no publicly available information on the use of this compound in phenotypic screening campaigns.

Phenotypic screening is a powerful approach in drug discovery where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the drug's target. nih.govnih.govbiocompare.comfrontiersin.org This method is particularly useful for identifying first-in-class drugs and for studying complex diseases where the optimal target may not be known. nih.govnih.govfrontiersin.org

A compound like this compound could be included in a chemical library for a phenotypic screening campaign. The general workflow for such a campaign is as follows:

Assay Development: A cell-based or organism-based assay is developed that recapitulates some aspect of the disease of interest. This could involve measuring cell growth, protein expression, or other observable characteristics. biocompare.com

High-Throughput Screening (HTS): The chemical library, containing thousands or even millions of compounds, is screened in the assay to identify "hits" that produce the desired phenotypic change. nih.gov

Hit Confirmation and Prioritization: The activity of the initial hits is confirmed through re-testing. Hits are then prioritized based on their potency, efficacy, and other properties.

The results of a hypothetical phenotypic screen are shown in the table below.

| Compound ID | Phenotypic Readout (e.g., % Inhibition of Cancer Cell Growth) | Potency (EC50) | Notes |

| Compound A | 85% | 1.2 µM | Selected for further study |

| Hypothetical this compound Analog | 78% | 2.5 µM | Identified as a "hit" |

| Compound B | 12% | > 50 µM | Inactive |

| Compound C | 95% | 0.1 µM | Potent hit, but shows cytotoxicity |

This table illustrates the type of data generated during a phenotypic screen, with a hypothetical result for an analog of this compound.

Application in Target Deconvolution Strategies

As there are no recorded phenotypic screening hits for this compound, there has been no application of target deconvolution strategies for this compound.

When a compound is identified as a hit in a phenotypic screen, the next critical step is to identify its molecular target(s), a process known as target deconvolution or target identification. nih.govresearchgate.netbohrium.comtechnologynetworks.comresearchgate.net Knowing the target is crucial for understanding the compound's mechanism of action and for optimizing its properties. nih.govresearchgate.netresearchgate.net Several strategies are employed for target deconvolution:

Affinity Chromatography: The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. nih.govbohrium.comtechnologynetworks.com These binding proteins are then identified by mass spectrometry.

Expression Cloning: This technique involves identifying the target by its ability to confer resistance or sensitivity to the compound when overexpressed in cells. technologynetworks.com

Computational Approaches: The structure of the hit compound can be used to search databases of known protein structures to predict potential binding partners. researchgate.net

Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, mimic or block the effect of the compound.

| Target Deconvolution Method | Principle | Hypothetical Outcome for a Phenotypic Hit |

| Affinity Chromatography-Mass Spectrometry | A modified version of the hit compound is used as "bait" to capture its protein target(s). | Protein Kinase X identified as a high-confidence binding partner. |

| Thermal Proteome Profiling (TPP) | The binding of a compound to its target can increase the target's thermal stability. | A shift in the melting temperature of Protein Kinase X is observed in the presence of the compound. |

| CRISPR-Cas9 Screening | Identifies genes that are essential for the compound's activity. | Knockout of the gene for Protein Kinase X results in resistance to the compound's effects. |

This table outlines common target deconvolution methods and provides hypothetical outcomes for a hit compound.

Potential as a Starting Point or Lead Compound for Further Optimization in Early-Stage Drug Discovery (Preclinical Context)

Given the lack of initial biological data, this compound has not been utilized as a lead compound in any publicly disclosed drug discovery program.

A "lead compound" is a molecule that shows promising biological activity and has chemical properties that suggest it could be developed into a drug. nih.govdanaher.combiobide.com The process of lead optimization involves modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). danaher.combiobide.comazolifesciences.compreprints.org

Should a compound like this compound be identified as a hit in a screen, it could serve as a lead compound. A medicinal chemistry campaign would then be initiated to synthesize and test analogs of the compound. The goal of this campaign would be to establish a Structure-Activity Relationship (SAR), which describes how changes in the molecule's structure affect its biological activity.

The table below shows a hypothetical SAR study for a series of analogs.

| Compound | R1 Group | R2 Group | Potency (IC50) | Solubility |

| This compound (Lead) | H | H | 10 µM | Moderate |

| Analog 1 | -F | H | 5 µM | Moderate |

| Analog 2 | H | -OH | 12 µM | High |

| Analog 3 | -F | -OH | 0.5 µM | High |

This table provides a simplified, hypothetical example of a Structure-Activity Relationship (SAR) study that would be conducted during lead optimization.

Through iterative cycles of design, synthesis, and testing, the lead compound would be optimized to produce a preclinical candidate with a desirable balance of properties for further development. nih.govazolifesciences.com

Conclusions and Future Research Directions for 4 Dimethyl 1,3 Thiazol 2 Yl Piperidine

Summary of Key Research Findings and Contributions to Chemical Knowledge

Research into thiazole (B1198619) and piperidine (B6355638) derivatives has established these scaffolds as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. nih.govmdpi.com While specific research on 4-(dimethyl-1,3-thiazol-2-yl)piperidine is not extensively documented in publicly available literature, the known properties of its constituent moieties provide a strong foundation for understanding its potential contributions.

Thiazole-containing compounds are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.govsemanticscholar.org The thiazole ring, with its capacity for hydrogen bonding and other non-covalent interactions, often plays a crucial role in binding to biological targets such as enzymes and receptors. nih.gov The dimethyl substitution on the thiazole ring can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

The piperidine moiety is a ubiquitous structural feature in many pharmaceuticals, contributing to improved solubility, basicity, and the ability to traverse biological membranes. nih.govtandfonline.com The substitution at the 4-position of the piperidine ring is a common strategy in drug design to introduce various functionalities that can interact with specific biological targets. nih.gov The combination of the thiazole and piperidine rings in this compound, therefore, creates a molecule with the potential for dual or synergistic biological activities.

Identification of Remaining Research Gaps and Challenges for this compound

The primary research gap for this compound is the lack of specific studies on its synthesis, characterization, and biological evaluation. While general methods for the synthesis of substituted thiazoles and piperidines are well-established, the specific combination in this molecule may present unique challenges.

Key Research Gaps:

Optimized Synthesis: A robust and scalable synthetic route specifically for this compound has not been reported. Challenges may arise in controlling regioselectivity during the formation of the 2,4-disubstituted thiazole ring. chemrxiv.orgresearchgate.net

Physicochemical Characterization: Detailed experimental data on its solubility, pKa, lipophilicity (LogP), and solid-state properties are not available.

Biological Activity Profile: The compound has not been systematically screened against a broad range of biological targets to identify its potential therapeutic applications.

Mechanism of Action: Without a defined biological activity, the mechanism by which it might exert a pharmacological effect remains unknown.

Potential Challenges:

Stereochemistry: If the synthesis involves the reduction of a corresponding pyridine (B92270) precursor, controlling the stereochemistry at the 4-position of the piperidine ring could be a challenge.

Purification: The purification of the final compound and any intermediates may require specialized chromatographic techniques.

Proposed Future Synthetic Strategies and Rational Design of Advanced Derivatives

Future synthetic efforts towards this compound and its derivatives could employ established methodologies for the construction of thiazole and piperidine rings.

Synthetic Approaches:

Hantzsch Thiazole Synthesis: A classic and versatile method for the synthesis of the thiazole ring involves the condensation of a thioamide with an α-haloketone. tandfonline.commdpi.com For this compound, this would likely involve the reaction of a piperidine-4-thiocarboxamide with a halogenated derivative of 3-methyl-2-butanone.

From Piperidine Precursors: An alternative approach could start with a pre-formed 4-substituted piperidine. For instance, the reaction of 4-cyanopiperidine (B19701) with a suitable reagent to form the thiazole ring.

Modern Synthetic Methods: The use of microwave-assisted organic synthesis (MAOS) could potentially accelerate the reaction times and improve yields. nih.gov

Rational Design of Advanced Derivatives:

The rational design of advanced derivatives can be guided by structure-activity relationship (SAR) studies of related compounds. researchgate.net By systematically modifying different parts of the molecule, it may be possible to enhance potency, selectivity, and pharmacokinetic properties.

| Modification Site | Potential Derivatives | Rationale |

| Piperidine Nitrogen | N-alkylation, N-arylation, N-acylation | To modulate basicity, lipophilicity, and introduce additional interaction points with biological targets. |

| Dimethyl Groups on Thiazole | Replacement with other alkyl or aryl groups | To explore the impact of steric and electronic effects on activity. |

| Linker between Rings | Introduction of a spacer (e.g., methylene, carbonyl) | To alter the relative orientation of the two rings and optimize binding to a target. |

Advanced In Vitro Biological Characterization and Deeper Mechanistic Investigations

A comprehensive in vitro biological characterization is essential to uncover the therapeutic potential of this compound.

Initial Screening:

The compound should be screened against a diverse panel of biological targets, including:

Enzyme Inhibition Assays: Kinases, proteases, and other enzymes are common targets for thiazole-containing inhibitors. nih.govnih.gov

Receptor Binding Assays: Given the presence of the piperidine moiety, screening against G-protein coupled receptors (GPCRs) and ion channels would be relevant. tandfonline.comnih.gov

Antimicrobial and Antiproliferative Assays: The thiazole scaffold is present in numerous antimicrobial and anticancer agents. benthamdirect.commdpi.comresearchgate.net

Mechanistic Studies:

Once a primary biological activity is identified, deeper mechanistic studies will be necessary to understand how the compound exerts its effect. This could involve:

Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive).

Cell-Based Assays: To investigate effects on cellular signaling pathways, cell cycle progression, or apoptosis. mdpi.com

Molecular Docking: Computational studies can provide insights into the binding mode of the compound with its target protein, guiding further optimization. tandfonline.commdpi.com

Exploration of Novel Research Applications for this compound in Emerging Scientific Fields

The unique structural features of this compound make it a candidate for exploration in various emerging scientific fields.

Potential Applications:

Chemical Probes: If a selective biological activity is identified, the compound could be developed into a chemical probe to study the function of a specific protein or pathway.

Materials Science: Thiazole-containing compounds have applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as corrosion inhibitors. Further investigation could reveal if this compound possesses interesting photophysical or electrochemical properties.

Catalysis: The nitrogen and sulfur atoms in the thiazole ring could potentially coordinate with metal ions, suggesting a possible application in the development of novel catalysts.

Agrochemicals: Thiazole derivatives have been investigated for their potential as herbicides and pesticides. nih.gov

The exploration of this compound and its derivatives holds promise for the discovery of new chemical entities with valuable biological activities and applications in diverse scientific disciplines. A systematic approach to its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

Q & A

Q. What are the recommended synthetic routes for 4-(dimethyl-1,3-thiazol-2-yl)piperidine, and how can reaction purity be optimized?

- Methodological Answer : A two-step approach is often employed:

Piperidine functionalization : Introduce substituents via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂). For example, alkylation of piperidine derivatives with thiazole precursors in dichloromethane (DCM) using NaOH as a base .

Thiazole ring formation : Cyclize intermediates with thiourea or CS₂ under reflux conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the piperidine and thiazole rings. For example, the thiazole C-2 proton appears as a singlet near δ 7.2 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₇N₃S) with <2 ppm error .

- X-ray crystallography : Resolve stereochemistry using single-crystal diffraction (if crystallizable) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to hazard codes H315 (skin irritation) and H319 (eye irritation):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps .

- Waste disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

Q. What strategies resolve contradictions in spectroscopic data for piperidine-thiazole hybrids?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR splitting) via:

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

- Methodological Answer : Use hyphenated techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.